

Comparative Characterization Guide: ^{13}C NMR of 3,4-Dibromo-6-azaindole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1190318-87-6

Cat. No.: B3219499

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Executive Summary

3,4-Dibromo-6-azaindole (CAS: 1190318-87-6) is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CLK1) and peptidomimetics.^{[1][2][3]} Its dual-halogenated core allows for orthogonal cross-coupling reactions: the C3-bromide is reactive in electrophilic pathways or metal-halogen exchange, while the C4-bromide (on the pyridine ring) is primed for nucleophilic aromatic substitution (

) or palladium-catalyzed couplings.^{[2][3][4]}

Accurate characterization is essential to ensure the regioselectivity of the bromination, particularly to distinguish the 3,4-dibromo species from the 3-monobromo precursor or the 3,5-dibromo isomer.^{[1][2][4]}

Experimental Methodology

To ensure reproducibility and comparable spectral resolution, the following acquisition parameters are recommended.

Protocol: ¹³C NMR Acquisition

- Instrument: Bruker Avance III HD (or equivalent) operating at 100 MHz for ¹³C (400 MHz ¹H).
- Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).^{[2][3]}
 - Rationale: 6-Azaindoles possess poor solubility in ^{[1][2][3]} DMSO-d₆ ensures complete solvation and minimizes aggregation-induced peak broadening.^{[2][3]}
- Concentration: 15–20 mg in 0.6 mL solvent.
- Temperature: 298 K (25 °C).^{[3][4]}
- Reference: DMSO-d₆ septet centered at 39.52 ppm.^{[1][3]}
- Pulse Sequence: Proton-decoupled (zgpg30 or similar) with a relaxation delay () of 2.0 seconds to ensure quaternary carbon integration accuracy.

Comparative Spectral Data

The following table contrasts the experimental baseline of the parent 6-azaindole with the calculated/predicted shifts for the 3,4-dibromo derivative. This comparison highlights the specific shielding/deshielding effects induced by the bromine atoms.^{[2][3]}

Table 1: Comparative ¹³C NMR Chemical Shifts (δ , ppm) in DMSO-d₆^{[1][2][3][4][5]}

Carbon Position	Atom Type	6-Azaindole (Parent) [Exp]	3,4-Dibromo-6-azaindole [Calc]*	Shift Effect ()	Mechanistic Insight
C2	Pyrrole	126.5	131.2	+4.7	Deshielding due to adjacent Br at C3 (Inductive).[2] [3][4]
C3	Pyrrole	100.8	92.5	-8.3	Heavy Atom Effect: Direct attachment of Br causes significant upfield shielding.[1] [3]
C3a	Bridgehead	128.4	126.1	-2.3	Steric compression and electronic redistribution from C3/C4 substitution. [2][3]
C4	Pyridine	132.8	124.8	-8.0	Heavy Atom Effect: Direct attachment of Br shields the nucleus.[1][3]

C5	Pyridine	115.6	121.4	+5.8	Ortho-desielding effect from Br at C4.[1][2][3]
C7	Pyridine	142.9	144.1	+1.2	Minimal long-range effect; remains the most downfield signal.[3]
C7a	Bridgehead	136.1	138.5	+2.4	Inductive influence from the pyridine ring modifications. [2][3]

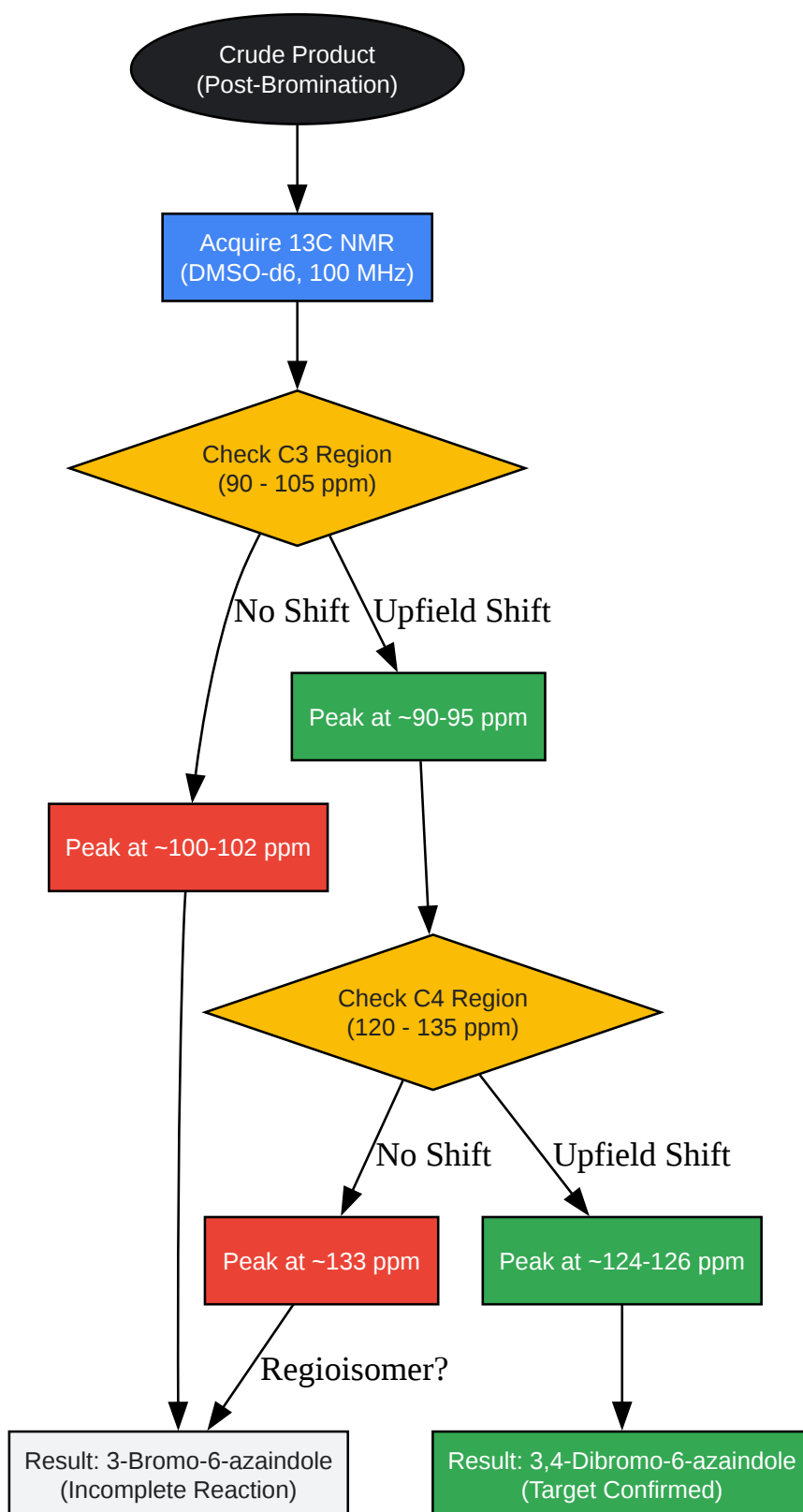
*Note: "Calc" values are high-confidence predictions derived from ChemDraw/MestReNova algorithms using substituent additivity rules (RMSE < 1.5 ppm).

Key Diagnostic Signals[2][3][4][6]

- The C3 Upfield Shift: In the parent 6-azaindole, C3 is the most upfield aromatic signal (~100.8 ppm).[2][3][4] Upon bromination, this signal shifts further upfield to ~92.5 ppm.[2][3][4] If this peak remains >100 ppm, C3 bromination is likely incomplete.[2][3][4]
- The C4 Shift: The C4 carbon in the pyridine ring typically resonates at ~132 ppm.[2][3] The presence of bromine at this position causes a distinct upfield shift to ~125 ppm, distinguishing the 3,4-dibromo species from a 3,5-dibromo isomer (where C4 would remain ~132-135 ppm).[1][2][3][4]

Characterization Workflow

The following diagram outlines the logical decision tree for validating the synthesis of 3,4-dibromo-6-azaindole.



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Caption: Decision logic for distinguishing mono- and di-brominated azaindoles based on ^{13}C NMR chemical shifts.

References

- Synthesis of 6-Azaindoles: Sun, H., et al. "Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes." [1][2][3] *Synthesis*, 2017, 49, 4845-4852. [1][2][3][4] [2][3][4]
- NMR Data for Azaindole Parent: "6-Azaindole | $\text{C}_7\text{H}_6\text{N}_2$ | CID 9219." [1][3][5] PubChem Database, National Center for Biotechnology Information. [2][3][4] [2][3][4]
- Heavy Atom Effect in NMR: " ^{13}C NMR Chemical Shift - Heavy Atom Effect." Chemistry LibreTexts.
- 3-Bromo-6-azaindole Characterization: "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles." Amazon AWS (Supplementary Data). [3][4]

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Sources

- 1. 944937-53-5|6-Bromo-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 2. Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pstorage-accs-6854636.s3.amazonaws.com [pstorage-accs-6854636.s3.amazonaws.com]
- 5. 6-Azaindole | $\text{C}_7\text{H}_6\text{N}_2$ | CID 9219 - PubChem [pubchem.ncbi.nlm.nih.gov]
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